4-(4-heptylphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
Description
Development of Indeno[1,2-b]pyridine Scaffold in Medicinal Chemistry
The indeno[1,2-b]pyridine scaffold emerged as a critical framework in medicinal chemistry due to its planar aromatic system and capacity for functionalization. Early work focused on its synthesis via Friedel-Crafts reactions and cyclization strategies. For example, Borthakur et al. demonstrated the utility of cascade cyclization between sulfonamides and aldehydes to produce tetrahydro-indeno[1,2-b]pyridines, highlighting the scaffold’s adaptability for creating fused polycycles. Subsequent studies revealed its compatibility with electrophilic substitutions, enabling the introduction of halogens, alkyl chains, and electron-withdrawing groups.
A pivotal advancement came from Elgemeie et al., who synthesized indeno[1,2-b]pyridine thioglycosides by reacting cyano-containing precursors with sugar bromides, underscoring the scaffold’s potential in antiviral and anticancer drug design. The table below summarizes key derivatives and their bioactivities:
These innovations established indeno[1,2-b]pyridine as a versatile platform for drug discovery.
Evolution of Substituted Indeno[1,2-b]pyridines as Bioactive Molecules
Substituted indeno[1,2-b]pyridines gained prominence through strategic modifications at positions 3, 4, and 5. The introduction of electron-deficient groups, such as carbonyls and nitriles, enhanced electrophilic reactivity and binding affinity. For instance, iodination and bromination at C3 produced halogenated derivatives with improved pharmacokinetic profiles.
The incorporation of alkyl chains, as seen in 4-(4-heptylphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile, arose from efforts to modulate lipophilicity and membrane permeability. The heptylphenyl group at C4 extends conjugation while improving solubility in nonpolar environments, a feature critical for central nervous system (CNS) drug candidates. Concurrently, methyl groups at C2 sterically shield reactive sites, reducing metabolic degradation.
Emergence of Carbonitrile-Functionalized Derivatives
Carbonitrile groups became a hallmark of advanced indeno[1,2-b]pyridine derivatives due to their dual role as hydrogen-bond acceptors and electron-withdrawing substituents. The target compound’s carbonitrile at C3 stabilizes the enolate intermediate during synthesis, facilitating nucleophilic attacks at the carbonyl position. This functionalization also aligns with trends in kinase inhibitor design, where nitriles enhance target selectivity.
Recent protocols, such as the Knoevenagel condensation of malononitrile with pyridotriazines, have streamlined access to carbonitrile-rich architectures. The table below compares synthetic routes for carbonitrile derivatives:
Historical Significance in Heterocyclic Chemistry Research
The indeno[1,2-b]pyridine system has driven methodological breakthroughs in heterocyclic synthesis. Early approaches relied on stoichiometric reagents and multistep sequences, but modern techniques emphasize atom economy and catalytic efficiency. For example, Deka et al. achieved a Friedel-Crafts/cyclization cascade in a single pot, reducing waste and time. Similarly, iodine-mediated cyclizations in DMSO enabled access to π-expanded variants, merging indole and indolizine motifs.
The scaffold’s adaptability has also inspired hybrid structures, such as spiro[indeno[1,2-e]pyrido[1,2-b]triazines], which combine multiple heterocycles for enhanced bioactivity. These advances underscore the indeno[1,2-b]pyridine framework’s enduring relevance in addressing synthetic and pharmacological challenges.
Properties
IUPAC Name |
4-(4-heptylphenyl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O/c1-3-4-5-6-7-10-19-13-15-20(16-14-19)24-23(17-28)18(2)29-26-21-11-8-9-12-22(21)27(30)25(24)26/h8-9,11-16H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIFKMQPIPBQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=C3C(=NC(=C2C#N)C)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-heptylphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the indeno[1,2-b]pyridine core, followed by functionalization to introduce the heptylphenyl and carbonitrile groups.
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Formation of the Indeno[1,2-b]pyridine Core: : This step often involves a cyclization reaction where a suitable precursor undergoes intramolecular condensation. For example, a precursor like 2-methyl-3-oxo-3-phenylpropanoic acid can be cyclized in the presence of a strong acid catalyst to form the indeno[1,2-b]pyridine core.
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Introduction of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the indeno[1,2-b]pyridine core. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For instance, nitration or halogenation can introduce nitro or halogen groups, respectively, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(4-Heptylphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile has been investigated for its potential therapeutic effects due to its unique structure. Research indicates that compounds with similar indeno[1,2-b]pyridine frameworks exhibit promising biological activities, including anti-cancer and anti-inflammatory properties.
Case Study : A study on related compounds showed that derivatives of indeno[1,2-b]pyridine demonstrated cytotoxic effects against various cancer cell lines. The structural modifications in this compound may enhance these effects, warranting further investigation into its pharmacological properties .
Recent advancements in nanotechnology have opened avenues for using this compound as a building block for nanoscale materials. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.
Case Study : Research on similar compounds indicates that integrating indeno[1,2-b]pyridine derivatives into polymer composites significantly improves their thermal and mechanical properties, which could be extrapolated to this compound .
Mechanism of Action
The mechanism by which 4-(4-heptylphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The carbonitrile group can interact with nucleophilic sites in proteins, while the aromatic rings can participate in π-π interactions with aromatic amino acids.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
Spectroscopic Characterization
- IR Spectroscopy : Carbonitrile groups exhibit sharp peaks near 2200–2250 cm⁻¹ (C≡N stretch), as seen in analogs like 4-(4-methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile .
- NMR : Protons adjacent to electron-withdrawing groups (e.g., carbonitrile) show downfield shifts. For example, methyl groups in similar compounds resonate near δ 2.5–3.0 ppm .
Biological Activity
4-(4-Heptylphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile, with CAS number 439108-64-2, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and possible therapeutic applications of this compound based on diverse research findings.
The molecular formula of the compound is C27H26N2O, with a molecular weight of 394.51 g/mol. The structure features an indeno[1,2-b]pyridine core, which is known for its diverse biological activities.
Structure-Activity Relationship (SAR)
The biological activity of compounds in this class often correlates with their structural features. The presence of bulky alkyl groups like heptyl can enhance lipophilicity and possibly improve cellular uptake. This is supported by studies indicating that modifications to the phenyl group can lead to enhanced inhibitory activity against various enzymes relevant to neurodegenerative diseases .
Case Studies
- Acetylcholinesterase Inhibition : A series of studies have shown that compounds structurally related to this compound exhibit significant inhibition of acetylcholinesterase. For example, similar compounds demonstrated IC50 values as low as 2.7 µM, highlighting the potential for this compound in treating cognitive disorders .
- Anti-inflammatory Activity : Compounds derived from indeno-pyridine structures have been evaluated for their anti-inflammatory properties. In vitro assays revealed that certain derivatives could inhibit pro-inflammatory cytokine production without affecting cell viability at concentrations up to 100 µM . This suggests a favorable safety profile for further development.
Toxicological Profile
According to safety data sheets, this compound may cause skin and eye irritation upon contact and should be handled with care in laboratory settings . The compound is classified under GHS as a skin irritant (Category 2) and an eye irritant (Category 2A).
Summary of Biological Activities
Q & A
Spectroscopy :
- IR : Confirm carbonyl (1650–1750 cm⁻¹) and nitrile (2200–2250 cm⁻¹) stretches.
- NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and aliphatic heptyl chain signals (δ 0.5–2.5 ppm) using ¹H/¹³C NMR. Use 2D techniques (COSY, HSQC) for ambiguous peaks .
Mass Spectrometry : Validate molecular ion peaks via HRMS or ESI-MS.
Advanced Research Questions
Q. What strategies resolve contradictions between calculated and observed elemental analysis data?
- Root Causes : Impurities (unreacted precursors, byproducts) or hygroscopicity.
- Solutions :
Recrystallization : Use solvent systems like DMF/ethanol to improve purity.
Advanced Spectrometry : Employ high-resolution mass spectrometry (HRMS) to confirm molecular formula independently .
Thermogravimetric Analysis (TGA) : Rule out solvent retention or decomposition during analysis.
Q. How can X-ray crystallography be applied to determine the crystal structure of this compound?
- Workflow :
Data Collection : Use a Bruker Kappa APEXII diffractometer (monochromatic Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
Structure Solution : Apply direct methods (SHELXT) or charge flipping (SHELXD) for phase determination .
Refinement : Refine atomic coordinates and displacement parameters using SHELXL (full-matrix least-squares on F²) .
- Validation : Check for R-factor convergence (R₁ < 0.05), plausible bond lengths/angles, and absence of electron density outliers .
Q. How can computational modeling validate molecular geometry against experimental crystallographic data?
- Approach :
DFT Optimization : Compare calculated (B3LYP/6-31G*) and experimental bond lengths/angles.
Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., π-π stacking of the indeno-pyridine core) .
Torsion Angle Discrepancies : Use Mercury or OLEX2 to overlay experimental and modeled structures .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
